Cas no 245124-18-9 (2,5-Furandione,3-(hydroxymethyl)-4-methyl-)

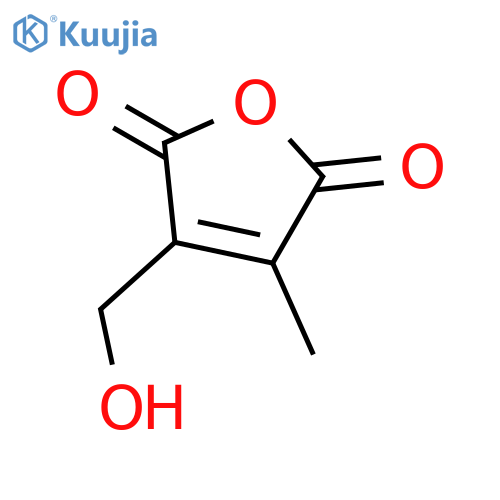

245124-18-9 structure

商品名:2,5-Furandione,3-(hydroxymethyl)-4-methyl-

2,5-Furandione,3-(hydroxymethyl)-4-methyl- 化学的及び物理的性質

名前と識別子

-

- 2,5-Furandione,3-(hydroxymethyl)-4-methyl-

- 2,5-Furandione, 3-(hydroxymethyl)-4-methyl- (9CI)

- 3-(HYDROXYMETHYL)-4-METHYL-2,5-FURANDIONE

- 3-Hydroxymethyl-4-methylfuran-2,5-dione

- 2-Hydroxymethyl-3-methylmaleic anhydride

- 3-(Hydroxymethyl)-4-methylfuran-2,5-dione

- SB61233

- E76651

- CHEMBL2270561

- SCHEMBL304729

- 245124-18-9

- BS-50996

- WCLKACFLUOXLDN-UHFFFAOYSA-N

-

- MDL: MFCD18812524

- インチ: InChI=1S/C6H6O4/c1-3-4(2-7)6(9)10-5(3)8/h7H,2H2,1H3

- InChIKey: WCLKACFLUOXLDN-UHFFFAOYSA-N

- ほほえんだ: OCC1=C(C)C(=O)OC1=O

計算された属性

- せいみつぶんしりょう: 142.02658

- どういたいしつりょう: 142.02660867g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 63.6Ų

じっけんとくせい

- PSA: 63.6

2,5-Furandione,3-(hydroxymethyl)-4-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM515567-50mg |

3-(Hydroxymethyl)-4-methylfuran-2,5-dione |

245124-18-9 | 97% | 50mg |

$91 | 2023-02-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DA917-200mg |

2,5-Furandione,3-(hydroxymethyl)-4-methyl- |

245124-18-9 | 97% | 200mg |

1461.0CNY | 2021-07-14 | |

| Ambeed | A829327-50mg |

3-(Hydroxymethyl)-4-methylfuran-2,5-dione |

245124-18-9 | 97% | 50mg |

$42.0 | 2025-02-24 | |

| Ambeed | A829327-1g |

3-(Hydroxymethyl)-4-methylfuran-2,5-dione |

245124-18-9 | 97% | 1g |

$287.0 | 2025-02-24 | |

| Ambeed | A829327-100mg |

3-(Hydroxymethyl)-4-methylfuran-2,5-dione |

245124-18-9 | 97% | 100mg |

$66.0 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1081954-250mg |

2,5-Furandione, 3-(hydroxymethyl)-4-methyl- (9CI) |

245124-18-9 | 95% | 250mg |

$160 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1177039-100mg |

3-(Hydroxymethyl)-4-methylfuran-2,5-dione |

245124-18-9 | 98% | 100mg |

¥665.00 | 2023-11-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY038-1g |

3-(hydroxymethyl)-4-methyl-2,5-dihydrofuran-2,5-dione |

245124-18-9 | 95% | 1g |

¥2132.0 | 2024-04-21 | |

| Aaron | AR00BT3N-50mg |

2,5-Furandione, 3-(hydroxymethyl)-4-methyl- (9CI) |

245124-18-9 | 97% | 50mg |

$48.00 | 2025-02-12 | |

| Aaron | AR00BT3N-250mg |

2,5-Furandione, 3-(hydroxymethyl)-4-methyl- (9CI) |

245124-18-9 | 97% | 250mg |

$126.00 | 2025-02-12 |

2,5-Furandione,3-(hydroxymethyl)-4-methyl- 関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

245124-18-9 (2,5-Furandione,3-(hydroxymethyl)-4-methyl-) 関連製品

- 616-02-4(3-methyl-2,5-dihydrofuran-2,5-dione)

- 6802-75-1(Diethyl isopropylidenemalonate)

- 1462-12-0(1,3-diethyl 2-ethylidenepropanedioate)

- 14316-68-8(2-Butenoic acid,2-methyl-, 1,1'-anhydride, (2E,2'E)-)

- 6174-95-4(tetraethyl ethylenetetracarboxylate)

- 766-39-2(2,3-Dimethylmaleic anhydride)

- 94487-74-8(Angelic anhydride)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:245124-18-9)2,5-Furandione,3-(hydroxymethyl)-4-methyl-

清らかである:99%

はかる:1g

価格 ($):258.0